2-(Pyridin-3-yl)acetaldehyde

Description

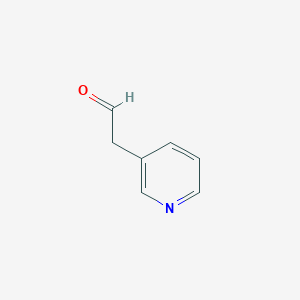

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUHIAWSJRKXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454128 | |

| Record name | PYRIDIN-3-YLACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42545-63-1 | |

| Record name | PYRIDIN-3-YLACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 2 Pyridin 3 Yl Acetaldehyde

Retrosynthetic Analysis and Precursor Development for 2-(Pyridin-3-yl)acetaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary retrosynthetic disconnections are logical: functional group interconversion (FGI) and carbon-carbon (C-C) bond disconnection.

Functional Group Interconversion (FGI): The most direct approach involves the FGI of the aldehyde moiety. This identifies the corresponding primary alcohol, 2-(pyridin-3-yl)ethanol, as the immediate precursor. This alcohol can be oxidized to the target aldehyde. This is a common and often efficient strategy as the alcohol itself can be synthesized from various starting materials.

C-C Bond Disconnection: A disconnection of the C-C bond between the pyridine (B92270) ring and the ethanal side chain reveals a pyridin-3-yl synthon and an acetaldehyde (B116499) synthon. The synthetic equivalents for these synthons can vary:

Pyridin-3-yl cation synthon: This can be represented by a 3-halopyridine (e.g., 3-bromopyridine), which can undergo cross-coupling reactions.

Pyridin-3-yl anion synthon: This could be achieved through a 3-lithiated or 3-magnesiated pyridine derivative.

Acetaldehyde synthon: The corresponding synthetic equivalent for a two-carbon aldehyde unit could be acetaldehyde itself, or a protected form like an N,N-dimethylhydrazone or a vinyl ether.

Another C-C bond disconnection strategy starts from 3-picoline (3-methylpyridine). Functionalization of the methyl group, for instance, via radical halogenation followed by substitution and oxidation, provides a viable route to the target molecule. These analyses lead to the identification of key precursors for the synthesis of this compound.

| Precursor Class | Specific Precursor Example | Retrosynthetic Strategy |

| Pyridyl Alcohol | 2-(Pyridin-3-yl)ethanol | Functional Group Interconversion (Oxidation) |

| Halogenated Pyridine | 3-Bromopyridine | C-C Bond Disconnection (Coupling Reactions) |

| Alkyl Pyridine | 3-Picoline | C-C Bond Disconnection (Side-chain functionalization) |

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound

The development of asymmetric methods to access chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. While specific, established methods for the direct asymmetric synthesis of enantiomerically enriched this compound are not extensively documented, several strategies employed for analogous chiral pyridines and aldehydes can be proposed. chim.it The inherent Lewis basicity and coordinating ability of the pyridine nitrogen can pose challenges, often leading to catalyst deactivation, but various catalytic systems have been developed to overcome these issues. chim.it

Potential asymmetric strategies include:

Organocatalytic Aldol (B89426) Reactions: Asymmetric cross-aldol reactions using acetaldehyde as a nucleophile have been successfully demonstrated with chiral organocatalysts, such as proline derivatives. doi.orgresearchgate.net A similar approach could be envisioned where a pyridin-3-yl containing electrophile is reacted with an acetaldehyde equivalent under the control of a chiral catalyst to generate a chiral β-hydroxy aldehyde, which could then be further transformed.

Asymmetric Addition to Pyridyl Imines: Chiral Brønsted acids and other catalysts have been used for the enantioselective addition of nucleophiles to imines derived from pyridine aldehydes. chim.it For instance, the reaction of an imine derived from pyridine-2-carboxaldehyde with methylmagnesium bromide in the presence of a chiral sulfinamide auxiliary has been shown to proceed with high diastereoselectivity. youtube.com A reverse strategy, involving the asymmetric addition of a two-carbon nucleophile to an imine derived from a chiral amine and a pyridine-3-yl precursor, could provide access to a chiral amine that is a precursor to the target aldehyde.

Kinetic Resolution: A racemic mixture of a precursor, such as 2-(pyridin-3-yl)ethanol, could be resolved through enzymatic kinetic resolution. Lipases are commonly used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted enantiopure alcohol from its ester. The resulting enantiomerically pure alcohol can then be oxidized to the chiral aldehyde.

These approaches highlight plausible pathways for obtaining enantiomerically enriched this compound, leveraging established principles of asymmetric catalysis. chim.itmdpi.com

Catalytic Transformations for Selective Formation of this compound

Catalytic methods are central to the efficient and selective synthesis of this compound, primarily through the oxidation of its corresponding alcohol, 2-(pyridin-3-yl)ethanol. The key challenge is to prevent over-oxidation to the carboxylic acid. wikipedia.org

One documented method involves the oxidation of 3-pyridinylethanol using ammonium (B1175870) dichromate(VI) with calcium chloride. lookchem.com However, due to the toxicity of chromium-based reagents, alternative catalytic systems are often preferred.

Common Catalytic Oxidation Methods:

Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder chromium-based oxidant that is well-known for converting primary alcohols to aldehydes with minimal over-oxidation. researchgate.netlibretexts.org The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM). researchgate.net

Palladium-Catalyzed Aerobic Oxidation: Catalyst systems based on palladium, such as Pd(OAc)₂, often in the presence of a ligand like pyridine, can utilize molecular oxygen as the terminal oxidant. nih.gov This offers a greener alternative to stoichiometric inorganic oxidants. The mechanism involves the formation of a palladium(II)-alkoxide, followed by β-hydride elimination. nih.gov

Organocatalytic Oxidation: Pyridine itself can act as an organocatalyst in combination with oxidants like trichloroisocyanuric acid. This system generates N-chloropyridinium species as the active oxidants. rsc.org

The choice of catalyst depends on factors such as substrate tolerance, desired yield, and environmental considerations.

| Catalyst System | Oxidant | Key Features |

| Ammonium Dichromate(VI) / CaCl₂ | Cr(VI) | Documented method for this specific transformation. lookchem.com |

| Pyridinium Chlorochromate (PCC) | Cr(VI) | Mild, selective oxidation of primary alcohols to aldehydes. libretexts.org |

| Pd(OAc)₂ / Pyridine | O₂ (air) | Green, aerobic oxidation; avoids stoichiometric waste. nih.gov |

| Pyridine / Trichloroisocyanuric acid | Trichloroisocyanuric acid | Organocatalytic, metal-free oxidation. rsc.org |

Biocatalytic Routes to this compound and Analogues

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole-cell systems to perform transformations with high selectivity under mild conditions. mdpi.com For the synthesis of this compound, the most relevant biocatalytic approach is the enzymatic oxidation of 2-(pyridin-3-yl)ethanol.

Alcohol dehydrogenases (ADHs) and alcohol oxidases are the primary enzyme classes for this type of transformation. mdpi.com

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. The reaction requires a stoichiometric cofactor, typically nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺), which gets reduced to NADH or NADPH. For a practical process, an efficient cofactor regeneration system is essential.

Alcohol Oxidases: These enzymes use molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct. This eliminates the need for cofactor regeneration but may require a separate enzyme, like catalase, to decompose the H₂O₂, which can be detrimental to enzyme stability.

A key advantage of biocatalysis is the potential for high enantioselectivity, enabling the kinetic resolution of a racemic alcohol or the desymmetrization of a prochiral diol to produce an enantiomerically pure product. While the biocatalytic oxidation of secondary alcohols is more common for producing chiral compounds, these enzymatic systems provide a green and highly selective route to aldehydes from primary alcohols. mdpi.com

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability.

The synthesis of this compound, particularly via the oxidation of 2-(pyridin-3-yl)ethanol, is well-suited for adaptation to a flow process. A common setup would involve pumping a solution of the alcohol and an oxidant through a heated tube or a packed-bed reactor containing an immobilized catalyst.

Potential Implementations and Benefits:

Packed-Bed Reactors: Using a solid-supported catalyst or reagent (e.g., immobilized PCC, a heterogeneous palladium catalyst, or a supported enzyme) in a packed-bed reactor allows for easy separation of the product from the catalyst, simplifying purification and enabling catalyst recycling.

Gas-Liquid Reactions: For aerobic oxidations, flow reactors provide superior interfacial contact between the gas (oxygen or air) and the liquid phase, increasing reaction efficiency and safety compared to batch reactors. researchgate.net

Improved Safety: Many oxidation reactions are highly exothermic. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways and allowing reactions to be performed safely at higher temperatures and concentrations than in batch.

By integrating synthesis, work-up, and purification steps into a single continuous sequence, flow chemistry can significantly streamline the production of this compound, making the process more efficient and scalable.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Pyridin 3 Yl Acetaldehyde

Investigation of Aldehyde Functionality Reactivity in 2-(Pyridin-3-yl)acetaldehyde

The aldehyde group is a focal point of reactivity in this compound. The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, rendering the carbonyl carbon electrophilic and susceptible to attack by various nucleophiles. libretexts.org This fundamental property governs its participation in nucleophilic addition, condensation, oxidation, and reduction reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The trigonal planar geometry of the sp² hybridized carbonyl carbon allows the nucleophile to attack from either face, which can lead to the formation of a racemic mixture if a new chiral center is created. libretexts.org

A variety of nucleophiles can participate in this reaction with this compound. Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), add irreversibly to form secondary alcohols. Weaker nucleophiles, such as water, alcohols, and cyanide, typically undergo reversible addition. masterorganicchemistry.comlibretexts.org For instance, the addition of an alcohol (R'OH) results in the formation of a hemiacetal, which possesses both an alcohol and an ether group on the same carbon. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions This table is interactive. Click on the headers to sort.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Alcohol | Ethanol (CH₃CH₂OH) | Hemiacetal |

The aldehyde functionality of this compound serves as an electrophile in condensation reactions. A key example is the aldol (B89426) condensation, where a base removes an alpha-hydrogen from another carbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

Similarly, in Claisen-Schmidt condensations, this compound can react with ketones or other aldehydes in the presence of a base. ichem.md For example, condensation with 2-acetylpyridine (B122185) could lead to the formation of a chalcone-like compound, 1,3-bis(pyridin-yl)prop-2-en-1-one. ichem.md

The aldehyde group also readily reacts with nitrogen-containing compounds. Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. These reactions are fundamental in the synthesis of more complex nitrogen-containing heterocyclic structures.

Table 2: Condensation Reaction Products This table is interactive. Click on the headers to sort.

| Reactant Type | Example Reactant | Reaction Type | Product Class |

|---|---|---|---|

| Ketone (with α-H) | Acetone | Aldol Condensation | β-Hydroxy Ketone |

| Aldehyde (no α-H) | Benzaldehyde | Claisen-Schmidt | α,β-Unsaturated Aldehyde |

| Primary Amine | Aniline | Imine Formation | Imine (Schiff Base) |

| Secondary Amine | Pyrrolidine | Enamine Formation | Enamine |

The aldehyde group in this compound exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde to a primary alcohol, 2-(Pyridin-3-yl)ethanol, is a common transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild reagent often used for this purpose, selectively reducing aldehydes and ketones. youtube.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed. youtube.comnih.gov

Oxidation: Conversely, the aldehyde can be oxidized to form 2-(Pyridin-3-yl)acetic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this change. Milder oxidants, such as Tollens' reagent (ammoniacal silver nitrate) or Benedict's solution, can also be used and serve as classic qualitative tests for aldehydes. The synthesis of this compound itself can be achieved by the controlled oxidation of 2-(Pyridin-3-yl)ethanol, using reagents like Dess-Martin periodinane. lookchem.com

Table 3: Oxidation and Reduction of the Aldehyde Group This table is interactive. Click on the headers to sort.

| Transformation | Reagent Example | Product Name |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 2-(Pyridin-3-yl)ethanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(Pyridin-3-yl)ethanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Pyridin-3-yl)acetic acid |

| Oxidation | Tollens' Reagent [Ag(NH₃)₂]⁺ | 2-(Pyridin-3-yl)acetic acid |

Reactivity Pertaining to the Pyridine (B92270) Moiety in this compound

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This property significantly influences its reactivity, making it less susceptible to electrophilic attack than benzene (B151609) but more amenable to nucleophilic substitution under certain conditions. researchgate.netwikipedia.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly slower than on benzene and requires harsh reaction conditions. quora.comquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. wikipedia.org

In unsubstituted pyridine, electrophilic attack occurs preferentially at the 3-position, as the intermediates formed by attack at the 2- or 4-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.com In this compound, the substituent is already at the 3-position. The acetaldehyde (B116499) side chain (-CH₂CHO) is an electron-withdrawing, deactivating group. Therefore, it will direct incoming electrophiles to the position meta to itself, which is the 5-position. Attack at positions 2, 4, and 6 is highly disfavored due to the combined deactivating effects of the ring nitrogen and the side chain.

Table 4: Predicted Outcome of Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitropyridin-3-yl)acetaldehyde |

| Bromination | Br₂ / FeBr₃ | 2-(5-Bromopyridin-3-yl)acetaldehyde |

| Sulfonation | SO₃ / H₂SO₄ | 5-(2-Oxoethyl)pyridine-3-sulfonic acid |

The lone pair of electrons on the pyridine nitrogen atom remains available for reaction with electrophiles.

Quaternization: Pyridine and its derivatives act as nucleophiles and react with alkyl halides to form quaternary pyridinium salts. osti.govresearchgate.net In this Sₙ2 reaction, the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), resulting in the formation of an N-alkylpyridinium salt. researchgate.net This process places a permanent positive charge on the nitrogen atom, making the ring even more electron-deficient. google.com

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The resulting N-oxide has a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification alters the electronic properties of the ring, increasing electron density at the 2- and 4-positions and making them more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgnih.gov N-oxidation is a common strategy to modify the reactivity of the pyridine ring. nih.gov

Table 5: Reactions at the Pyridine Nitrogen This table is interactive. Click on the headers to sort.

| Reaction | Reagent Example | Product Class |

|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | N-Methylpyridinium Salt |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide |

Metal Coordination Chemistry Involving the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to function as a Lewis base and coordinate with a variety of metal ions. Pyridine and its derivatives are well-established ligands in coordination chemistry, typically acting as monodentate ligands. jscimedcentral.com The formation of these coordination complexes can influence the chemical and physical properties of both the organic ligand and the metal center.

While specific studies on the coordination complexes of this compound are not extensively documented, the general principles of pyridine coordination provide a strong basis for understanding its behavior. The pyridine nitrogen can donate its electron pair to a metal cation to form a coordinate covalent bond. For instance, pyridine is known to form stable complexes with transition metals such as nickel(II), copper(I), and silver(I). jscimedcentral.com

The general reaction for the formation of a pyridine-metal complex can be represented as:

Mn+ + xC5H4N−R → [M(C5H4N−R)x]n+

In the case of this compound, the aldehyde group introduces the possibility of bidentate coordination, where both the pyridine nitrogen and the aldehyde oxygen participate in binding to the metal center. However, the flexibility of the ethyl chain would be a determining factor in the stability of such a chelate ring. It is also possible that the aldehyde group's reactivity could be altered upon coordination of the pyridine nitrogen, due to changes in the electronic environment of the molecule.

Table 1: Examples of Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry |

| Ni(II) | Pyridine | [Ni(C5H5N)4Cl2] | Octahedral |

| Cu(I) | Pyridine | [Cu(C5H5N)4]+ | Tetrahedral |

| Ag(I) | Pyridine | [Ag(C5H5N)2]+ | Linear |

| Tl(III) | Pyridine-2,6-dicarboxylic acid | [Tl(C7H3NO4)2(H2O)2]- | Distorted square anti-prismatic |

This table is illustrative and based on general knowledge of pyridine coordination chemistry.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct reactive sites, the aldehyde carbonyl group and the pyridine ring, in this compound leads to considerations of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the aldehyde group is generally more susceptible to nucleophilic attack than the pyridine ring. Therefore, reactions with common nucleophiles such as Grignard reagents or organolithium compounds would be expected to occur primarily at the carbonyl carbon.

Regioselectivity becomes important when considering reactions involving the pyridine ring. The pyridine ring is an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, the electrophile typically attacks at the 3- and 5-positions. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The position of the acetaldehyde substituent at the 3-position will further influence the regiochemical outcome of reactions on the pyridine ring. For instance, in reactions of 3,4-pyridynes, substituents on the ring have been shown to direct the regioselectivity of nucleophilic addition. nih.gov

A notable example of regioselectivity influenced by a pyridyl group can be seen in Michael additions to related systems. It has been demonstrated that attaching a π-deficient aromatic substituent, such as a pyridine N-oxide, to a propenoate system can redirect nucleophilic addition from the typical β-carbon to the α-carbon. researchgate.net This highlights the powerful electronic influence of the pyridine ring on the reactivity of adjacent functional groups.

Mechanistic Investigations of Complex Transformations Involving this compound

One of the most well-documented and mechanistically understood complex transformations involving aldehydes is the Pictet-Spengler reaction. This reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. wikipedia.org this compound can serve as the aldehyde component in this reaction, for example, in its condensation with tryptamine (B22526).

The mechanism of the Pictet-Spengler reaction is initiated by the formation of a Schiff base from the reaction of the amine (e.g., tryptamine) and the aldehyde (this compound). jk-sci.com This is followed by protonation of the Schiff base to form an electrophilic iminium ion. The electron-rich indole (B1671886) ring of tryptamine then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com The final step is the rearomatization of the indole ring through the loss of a proton, yielding the tetrahydro-β-carboline product. youtube.com

The key steps in the Pictet-Spengler reaction involving this compound and tryptamine are as follows:

Schiff Base Formation: The amino group of tryptamine attacks the carbonyl carbon of this compound, followed by dehydration to form a Schiff base.

Iminium Ion Formation: The Schiff base is protonated under acidic conditions to generate a highly electrophilic iminium ion.

Intramolecular Cyclization: The C2 position of the indole ring of tryptamine attacks the iminium carbon, leading to the formation of a new six-membered ring.

Deprotonation and Rearomatization: A proton is lost from the C2 of the original indole nucleus to restore aromaticity, yielding the final product.

This reaction is a classic example of a cascade reaction where multiple bonds are formed in a single synthetic operation, and it showcases the utility of this compound in the construction of complex molecular architectures.

Synthesis and Derivatization of 2 Pyridin 3 Yl Acetaldehyde Analogues and Adducts

Synthesis of Oxime Derivatives of 2-(Pyridin-3-yl)acetaldehyde

The synthesis of oxime derivatives from aldehydes is a fundamental and well-established transformation in organic chemistry. This compound can be readily converted to its corresponding oxime, this compound oxime, through condensation with hydroxylamine (B1172632).

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically facilitated by acid or base catalysis, to yield the C=N double bond of the oxime. For pyridine-containing aldehydes, the reaction is often carried out using hydroxylamine hydrochloride, with a mild base such as pyridine (B92270) or sodium carbonate added to neutralize the liberated hydrochloric acid. The reaction is typically performed in a protic solvent like ethanol.

Table 1: Synthesis of this compound Oxime

| Reactant | Reagent | Product |

|---|

Design and Synthesis of Imidazole (B134444) Derivatives from this compound Scaffolds

The aldehyde functionality of this compound makes it a suitable component for various classical and modern imidazole syntheses. These methods allow for the incorporation of the pyridin-3-ylmethyl moiety at the 2-position of the imidazole ring, a common scaffold in medicinal chemistry.

Two prominent strategies for this conversion are the Debus-Radziszewski reaction and the Van Leusen imidazole synthesis.

Debus-Radziszewski Reaction : This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). wikipedia.org When this compound is used as the aldehyde component with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) (as a source of ammonia), the resulting product is a 2,4,5-trisubstituted imidazole, specifically 2-(pyridin-3-ylmethyl)-4,5-diphenyl-1H-imidazole. nih.gov

Van Leusen Imidazole Synthesis : This method offers a route to 1,4,5-trisubstituted imidazoles. nih.gov In a three-component variant, this compound first reacts with a primary amine (e.g., benzylamine) to form an aldimine in situ. organic-chemistry.org This intermediate then undergoes a [3+2] cycloaddition with tosylmethyl isocyanide (TosMIC), which, after elimination of p-toluenesulfinic acid, yields the imidazole ring. organic-chemistry.orgmdpi.com

Table 2: Representative Syntheses of Imidazole Derivatives

| Synthesis Method | Key Reagents | Aldehyde Precursor | Resulting Imidazole Structure |

|---|---|---|---|

| Debus-Radziszewski | Benzil, Ammonium Acetate | This compound | 2-(Pyridin-3-ylmethyl)-4,5-diphenyl-1H-imidazole |

Preparation of Furazan Derivatives Utilizing this compound Precursors

Furazans (1,2,5-oxadiazoles) and their corresponding N-oxides, furoxans (1,2,5-oxadiazole 2-oxides), are important heterocyclic systems. A common synthetic route to these compounds begins with aldoximes, which can be generated from aldehydes as described in section 4.1. nih.gov

The synthesis of a furoxan derivative from this compound involves a two-step sequence:

Oximation : Conversion of this compound to this compound oxime.

Oxidative Dimerization : The aldoxime is then oxidized to generate a nitrile oxide intermediate in situ. This highly reactive species undergoes a [3+2] dipolar cycloaddition with another molecule of itself to form the furoxan ring. mdpi.com

Modern oxidative methods for converting aldoximes to nitrile oxides often employ reagents like Oxone (potassium peroxymonosulfate) in the presence of sodium chloride or hypervalent iodine compounds. nih.govresearchgate.net This approach avoids harsh conditions and provides a direct route to symmetrically substituted furoxans, such as 3,4-bis(pyridin-3-ylmethyl)-1,2,5-oxadiazole 2-oxide.

Table 3: Synthetic Pathway to Furazan Derivatives

| Precursor | Intermediate | Key Transformation | Product |

|---|---|---|---|

| This compound | This compound Oxime | Oximation (reaction with NH₂OH) | This compound Oxime |

Formation of Other Heterocyclic Systems Incorporating this compound Moieties

The reactivity of this compound extends to its use as a building block for other significant heterocyclic frameworks, notably quinolines and indolizines.

Quinoline (B57606) Synthesis : this compound has been identified as a reagent in the synthesis of 3-substituted quinoline derivatives. lookchem.com While various named reactions can produce quinolines, a common strategy that could utilize this precursor is the Friedländer annulation, which involves the condensation of an α-methylene aldehyde or ketone with a 2-aminoaryl aldehyde or ketone. In this context, this compound would provide the α-methylene aldehyde component.

Indolizine Synthesis : Indolizine (pyrrolo[1,2-a]pyridine) is an aromatic heterocyclic system. rsc.org Many syntheses of indolizines start from pyridine derivatives, such as 2-pyridylacetates, which are structurally similar to this compound. organic-chemistry.orgchim.it For instance, the reaction of 2-pyridylacetate (B8455688) derivatives with alkynes or α,β-unsaturated carbonyl compounds can lead to substituted indolizines through cyclization reactions. organic-chemistry.orgchim.it this compound can be considered a precursor to the necessary intermediates for these types of transformations.

Table 4: Synthesis of Other Heterocyclic Systems

| Target Heterocycle | Synthetic Strategy | Role of this compound |

|---|---|---|

| 3-Substituted Quinolines | Condensation reactions (e.g., Friedländer-type) | Provides the C2-C3 fragment of the quinoline ring |

Studies on Covalent Adduct Formation of this compound

The aldehyde functional group in this compound is electrophilic and susceptible to nucleophilic attack, particularly from biological nucleophiles like the amino groups of proteins. This reactivity can lead to the formation of covalent adducts.

The primary mechanism for this adduction is the formation of a Schiff base (or imine) through reaction with a primary amine, such as the ε-amino group of a lysine (B10760008) residue in a protein. nih.govderpharmachemica.com The reaction is reversible and begins with the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base.

Studies on acetaldehyde (B116499) have shown that such adducts can alter the structure and function of proteins. nih.gov The formation of these adducts can be either stable or unstable, and the Schiff base can be stabilized (i.e., made irreversible) by reduction with agents like sodium cyanoborohydride. nih.gov This covalent modification is a key mechanism by which reactive aldehydes can exert biological effects. The reactivity of this compound is expected to be analogous, allowing it to covalently modify proteins and other biomolecules containing primary amine groups.

Table 5: Covalent Adduct Formation

| Reactant | Nucleophile | Intermediate | Covalent Adduct |

|---|

Applications of 2 Pyridin 3 Yl Acetaldehyde in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The dual functionality of 2-(Pyridin-3-yl)acetaldehyde makes it an exceptionally versatile building block for synthesizing intricate molecular structures. The aldehyde moiety acts as a key reactive handle for carbon-carbon bond formation and cyclization reactions, while the pyridine (B92270) nucleus is incorporated into the final structure, often imparting specific electronic and binding properties.

A notable application of this compound is in the synthesis of 3-substituted quinoline (B57606) derivatives. lookchem.com The quinoline scaffold is a privileged bicyclic aromatic heterocycle found in numerous natural products and synthetic compounds with significant biological activity. In synthetic pathways such as the Friedländer annulation or related condensation reactions, this compound can react with 2-aminoaryl ketones or aldehydes. The reaction proceeds via an initial condensation to form an enone or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoline ring system. The versatility of this approach allows for the introduction of the pyridin-3-ylmethyl group at the 3-position of the quinoline core, providing a vector for further functionalization or for modulating the molecule's interaction with biological targets.

Role in the Synthesis of Nitrogen-Containing Scaffolds for Drug Discovery Research

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, appearing in a vast number of FDA-approved drugs. This compound serves as a key intermediate in the synthesis of several such scaffolds that are actively pursued in drug discovery research. lookchem.com Its utility is highlighted by its role in the preparation of potent and selective inhibitors and agonists for critical biological targets.

Key applications in this area include:

Platelet-Derived Growth Factor Receptor (PDGF-RTK) Inhibitors : This compound is a reagent used in the preparation of inhibitors targeting PDGF-RTK. lookchem.com PDGF receptors are cell surface tyrosine kinases that play a crucial role in cell proliferation and development; their dysregulation is implicated in various cancers. wikipedia.org Molecules built from this compound can form the core structure of antagonists that block the receptor's activity, thereby inhibiting tumor growth.

Cannabinoid Receptor Agonists (CB1/CB2) : this compound is an intermediate in the synthesis of agonists for the cannabinoid receptors, particularly the CB2 receptor. lookchem.com CB2 receptor agonists are of significant therapeutic interest for treating chronic pain and inflammation, as they are believed to mediate analgesic effects without the psychoactive side effects associated with CB1 receptor activation. researchgate.netauburn.edu The pyridone scaffold, which can be synthesized from precursors like this compound, has been identified as a suitable framework for designing potent CB2 agonists. researchgate.net

The following table summarizes the key drug discovery applications involving scaffolds derived from this compound.

| Target Scaffold/Molecule Class | Therapeutic Target | Field of Medicine |

| 3-Substituted Quinolines | Various (e.g., kinases, receptors) | Oncology, Infectious Diseases |

| PDGF-RTK Inhibitors | Platelet-Derived Growth Factor Receptor | Oncology |

| CB1/CB2 Agonists | Cannabinoid Receptor 2 (CB2) | Pain Management, Immunology |

Strategic Implementations in Multi-Component Reaction (MCR) Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued in organic synthesis for their efficiency and atom economy. The reactive aldehyde group of this compound makes it an ideal component for various MCRs.

While specific literature examples exclusively citing this compound in MCRs are not prevalent, its structure is perfectly suited for strategic implementation in well-established MCR methodologies. For instance, in the Hantzsch Pyridine Synthesis , a classic MCR, an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. By employing this compound as the aldehyde component, this reaction would produce a highly substituted pyridine ring bearing a pyridin-3-ylmethyl group at the 4-position. This strategy allows for the rapid assembly of complex bipyridine-type structures, which are of significant interest as ligands in coordination chemistry and as building blocks for functional materials.

Application in the Construction of Macrocyclic and Supramolecular Structures

The unique combination of a reactive aldehyde and a metal-coordinating pyridine ring makes this compound a promising, though currently underutilized, building block for the construction of macrocyclic and supramolecular architectures.

Macrocyclic Structures : The aldehyde functionality can readily undergo condensation reactions with di- or polyamines to form macrocyclic structures containing multiple imine (Schiff base) linkages. This reaction is a cornerstone of macrocycle synthesis. For example, a [2+2] condensation between two equivalents of this compound and two equivalents of a linear diamine would yield a tetrameric macrocycle. The resulting macrocyclic imines can be subsequently reduced to form more stable and flexible macrocyclic polyamines, which are known for their ability to encapsulate ions and small molecules.

Supramolecular Structures : The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal ions. This property is widely exploited in supramolecular chemistry to drive the self-assembly of complex, well-defined architectures. Ligands synthesized from this compound can be designed to have multiple pyridine binding sites. When mixed with appropriate metal ions (e.g., Palladium(II), Platinum(II)), these ligands can spontaneously assemble into discrete, three-dimensional structures such as molecular cages, boxes, or polygons through the formation of thermodynamically stable coordination bonds. The pyridine moiety acts as a directional vector, guiding the assembly process to a specific and predictable geometry.

Biochemical Transformations and Molecular Interactions of 2 Pyridin 3 Yl Acetaldehyde and Its Metabolites

Enzymatic Pathways Involving 2-(Pyridin-3-yl)acetaldehyde as a Substrate or Product

This compound is anticipated to be a substrate for a variety of oxidoreductase enzymes that are responsible for the metabolism of both endogenous and exogenous aldehydes. The primary enzymatic pathways likely involved in its biotransformation are oxidation and reduction reactions.

Oxidation to 3-Pyridylacetic Acid: The most probable metabolic fate of this compound is its oxidation to the corresponding carboxylic acid, 3-pyridylacetic acid. This conversion is a critical detoxification step, as carboxylic acids are generally less reactive and more readily excreted than their aldehyde precursors. Several enzyme superfamilies are known to catalyze the oxidation of aldehydes.

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is a major player in the oxidation of a wide array of aldehydes. ALDHs are found in various cellular compartments, including the cytosol and mitochondria, and exhibit broad substrate specificity. It is highly probable that one or more ALDH isozymes can efficiently catalyze the NAD(P)+-dependent oxidation of this compound to 3-pyridylacetic acid.

Aldehyde Oxidases (AOXs): These molybdo-flavoenzymes also possess broad substrate specificity for aldehydes and N-heterocyclic compounds. researchgate.netnih.gov Given the pyridine (B92270) ring in its structure, this compound is a potential substrate for AOX, which would catalyze its oxidation to 3-pyridylacetic acid. researchgate.netnih.gov

Reduction to 2-(Pyridin-3-yl)ethanol: While oxidation is generally the predominant pathway for aldehyde metabolism, reduction to the corresponding alcohol can also occur. This reversible reaction is typically catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). The formation of 2-(pyridin-3-yl)ethanol from this compound would be dependent on the specific enzyme kinetics and the availability of the necessary cofactors (NADH or NADPH).

Formation from Precursors: this compound can be formed as an intermediate in the metabolism of various pyridine-containing compounds. For instance, the oxidative deamination of 3-(2-aminoethyl)pyridine (B1299899) by monoamine oxidases (MAOs) would be expected to yield this compound.

A summary of the likely enzymatic transformations involving this compound is presented in the table below.

| Substrate/Product | Enzyme(s) | Transformation |

| This compound | Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase (AOX) | Oxidation |

| This compound | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | Reduction |

| 3-(2-Aminoethyl)pyridine | Monoamine Oxidase (MAO) | Oxidative Deamination |

Mechanistic Studies of this compound Interactions with Specific Enzyme Systems

Interaction with Aldehyde Dehydrogenase (ALDH): The catalytic cycle of ALDH involves a conserved cysteine residue in the active site. The proposed mechanism for the oxidation of this compound by ALDH would proceed as follows:

The catalytic cysteine residue, in its thiolate form, attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

A hydride ion is transferred from the erstwhile carbonyl carbon to the cofactor NAD(P)+, resulting in the formation of NAD(P)H and a thioester intermediate.

The thioester intermediate is then hydrolyzed by a water molecule, which is activated by a conserved glutamic acid residue, to release the product, 3-pyridylacetic acid, and regenerate the active enzyme.

Interaction with Aldehyde Oxidase (AOX): The mechanism of aldehyde oxidation by AOX involves the molybdenum cofactor (Moco). The reaction is thought to proceed via a nucleophilic attack of a molybdenum-bound hydroxide (B78521) on the carbonyl carbon of the aldehyde substrate. This is followed by a hydride transfer to the Moco, leading to the formation of the carboxylic acid product.

Formation and Stability of Protein-Adducts Derived from this compound

The electrophilic nature of the aldehyde functional group makes this compound a candidate for forming covalent adducts with nucleophilic residues on proteins. This process, known as protein adduction, can alter the structure and function of proteins and is a mechanism of toxicity for many aldehydes.

Mechanism of Adduct Formation: The primary mechanism for the formation of protein adducts by aldehydes is the reaction with nucleophilic amino acid residues, such as lysine (B10760008), cysteine, and histidine.

Schiff Base Formation: The ε-amino group of lysine residues can react with the carbonyl group of this compound to form a reversible Schiff base. While these adducts are unstable, they can undergo further reactions to form more stable products.

Michael Addition: If this compound were to be converted to an α,β-unsaturated aldehyde, it could then form stable adducts with nucleophilic residues via Michael addition. nih.gov

Stability of Protein Adducts: The stability of protein adducts varies depending on the type of linkage formed. Schiff bases are generally labile and can dissociate back to the aldehyde and the protein. nih.gov However, they can be stabilized by reduction. Other types of adducts, such as those formed through Michael addition, are typically more stable and can accumulate over time, potentially leading to cellular dysfunction. The stability of adducts formed by this compound would be influenced by the local chemical environment within the protein.

Role in Endogenous Metabolic Cycles (if applicable)

There is no evidence to suggest that this compound plays a role in any major endogenous metabolic cycles. Its formation is likely the result of the metabolism of xenobiotic pyridine-containing compounds or potentially from the breakdown of endogenous molecules that contain a pyridine moiety, although the latter is less well-documented. As an aldehyde, it would be rapidly metabolized, primarily through oxidation, to prevent its accumulation and potential toxicity. Therefore, it is considered a transient metabolic intermediate rather than a component of a core metabolic pathway.

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Acetaldehyde

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and energetics of organic molecules. A typical study on 2-(pyridin-3-yl)acetaldehyde would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would elucidate key electronic properties.

The electronic structure is primarily described by the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom in the pyridine (B92270) ring and the π-system of the ring. The LUMO is likely to be centered on the π* orbital of the pyridine ring and the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can also be calculated. These values are essential for understanding the molecule's stability and its behavior in chemical reactions. A DFT study on a related compound, 2-Bromo-3-hydroxy-6-Methyl Pyridine, using the B3LYP method with a 6-311G(d,p) basis set, yielded a HOMO-LUMO gap of 5.395 eV and a dipole moment of 1.9384 Debye, providing a reference for the expected range of values for pyridine derivatives. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the typical output of quantum chemical calculations. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its conformational flexibility and its interactions with surrounding solvent molecules.

The primary conformational freedom in this compound lies in the rotation around the single bond connecting the pyridine ring and the acetaldehyde (B116499) group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemical calculations. bohrium.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its NMR spectrum can be simulated. These predictions can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformations. QSPR models have also been successfully used to predict NMR chemical shifts, as demonstrated in a study on substituted benzaldehydes. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its Infrared (IR) spectrum. These frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum for this compound would show characteristic peaks for the C=O stretch of the aldehyde, the C-H stretches of the aromatic ring and the aldehyde, and the various vibrations of the pyridine ring. A DFT study on formyl pyridines provides a good example of how vibrational analysis can be performed for similar molecules. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the pyridine ring and n→π* transitions associated with the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Key Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehydic proton (δ 9.5-10.0 ppm), Methylene (B1212753) protons (δ 3.5-4.0 ppm) |

| ¹³C NMR | Carbonyl carbon (δ 190-200 ppm), Aromatic carbons (δ 120-150 ppm), Methylene carbon (δ 40-50 ppm) |

| IR | C=O stretch (~1720 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), C-N stretch (~1300 cm⁻¹) |

Note: These are typical ranges and would be refined by specific computational studies.

Theoretical Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and in exploring the mechanisms of its reactions. For this compound, several approaches can be used to understand its chemical behavior.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides a first indication of reactivity. The distribution of these orbitals highlights the regions of the molecule that are most likely to participate in electron donation and acceptance. As mentioned earlier, the nitrogen lone pair and the carbonyl group are expected to be key reactive sites.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and can be used to predict sites for nucleophilic and electrophilic attack. The negative potential on the nitrogen and oxygen atoms suggests they are susceptible to attack by electrophiles, while the positive potential on the aldehydic proton and the carbon of the carbonyl group indicates their susceptibility to nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and Fukui functions, can provide a quantitative measure of reactivity. These descriptors can be used to predict the most likely sites for various types of reactions.

Furthermore, computational methods can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This allows for a detailed understanding of the reaction mechanism and can be used to predict the feasibility and outcome of a chemical transformation involving this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug design and materials science.

For derivatives of this compound, QSAR studies could be employed to understand how modifications to the molecular structure affect a particular biological activity, such as enzyme inhibition or receptor binding. This would involve synthesizing a library of derivatives with varying substituents on the pyridine ring or modifications to the acetaldehyde side chain. The biological activity of these compounds would be measured experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity. Such models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Numerous QSAR studies have been successfully applied to various classes of pyridine derivatives, demonstrating the utility of this approach. nih.govnih.govresearchgate.net

Similarly, QSPR models could be developed to predict various physical properties of this compound derivatives, such as boiling point, solubility, or chromatographic retention times. These models are built using a similar methodology to QSAR, but with physical properties as the dependent variable. QSPR can be a valuable tool in chemical engineering and materials science for designing compounds with desired physical characteristics.

Advanced Analytical Methodologies for 2 Pyridin 3 Yl Acetaldehyde

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and quantification of 2-(Pyridin-3-yl)acetaldehyde. The choice between these techniques often depends on the sample matrix, the concentration of the analyte, and the required sample throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for the analysis of polar and thermally labile compounds like this compound, as it typically does not require derivatization. The separation is usually achieved using reversed-phase liquid chromatography (RPLC) with a C18 column. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

For quantification, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Pyridine (B92270) Alkaloid

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | e.g., m/z 122.1 → m/z 94.1 |

| Collision Energy | Optimized for specific transition |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds. However, due to the polarity and potential for thermal degradation of this compound, derivatization is often necessary to improve its volatility and thermal stability. A common derivatization agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative.

The derivatized analyte is then separated on a capillary GC column (e.g., DB-5ms) and detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 2: Representative GC-MS Parameters for Aldehyde Analysis after Derivatization

| Parameter | Value |

|---|---|

| GC System | Gas Chromatograph with a Mass Selective Detector |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Derivatization | PFBHA-oxime formation |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |

Advanced Spectroscopic Characterization Techniques (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

For the unambiguous identification and structural elucidation of this compound, especially in complex matrices or as a novel compound, advanced spectroscopic techniques are indispensable.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within the molecule.

COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons in the pyridine ring and the acetaldehyde (B116499) side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection of the acetaldehyde moiety to the pyridine ring at the C-3 position.

Table 3: Expected 2D-NMR Correlations for this compound

| Experiment | Key Correlations |

|---|---|

| COSY | H-2' ↔ H-4', H-4' ↔ H-5', H-5' ↔ H-6' |

| HSQC | C-2' ↔ H-2', C-4' ↔ H-4', C-5' ↔ H-5', C-6' ↔ H-6', C-2 ↔ H-2, C-1 ↔ H-1 |

| HMBC | H-2 ↔ C-3', C-2', C-4'; H-1 ↔ C-2, C-3' |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This is a powerful tool for confirming the identity of the compound and for distinguishing it from isobaric interferences. Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry can achieve mass accuracies in the low ppm range.

Development of Electrochemical Sensors for Selective Detection

While specific electrochemical sensors for this compound are not widely reported, the development of such sensors is a promising area of research. These sensors could offer rapid, portable, and cost-effective analysis. The electrochemical activity of the pyridine ring and the aldehyde group can be exploited for detection.

Potential sensor designs could be based on the modification of electrode surfaces with materials that enhance the electrochemical response and selectivity towards this compound. This could involve the use of nanomaterials, polymers, or enzymes. For instance, an enzyme-based biosensor could utilize an aldehyde dehydrogenase immobilized on an electrode to catalyze the oxidation of the aldehyde group, with the resulting current being proportional to the analyte concentration.

Table 4: Potential Components of an Electrochemical Sensor for this compound

| Component | Material/Principle | Function |

|---|---|---|

| Working Electrode | Glassy Carbon, Gold, or Platinum | Provides the surface for the electrochemical reaction. |

| Modification Layer | Graphene, Carbon Nanotubes, Metal Nanoparticles | Increases the electroactive surface area and enhances electron transfer. |

| Recognition Element | Aldehyde Dehydrogenase, Molecularly Imprinted Polymer | Provides selectivity for the target analyte. |

| Detection Technique | Cyclic Voltammetry, Differential Pulse Voltammetry, Amperometry | Measures the electrochemical response. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization can significantly improve the analytical performance for this compound, particularly for GC-MS analysis and in some cases for LC-MS. The primary goals of derivatization are to increase volatility, improve thermal stability, enhance ionization efficiency, and introduce a specific tag for selective detection.

Common derivatization reactions for the aldehyde functional group include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., PFBHA) to form stable oximes. PFBHA derivatives are particularly useful for GC-ECD (Electron Capture Detection) and GC-MS due to the presence of five fluorine atoms.

Hydrazone Formation: Reaction with hydrazine (B178648) derivatives such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazones are highly colored and can be detected by UV-Vis spectrophotometry or LC-UV. They also ionize well in ESI-MS. nih.gov

Reductive Amination: The aldehyde can be reacted with an amine in the presence of a reducing agent to form a stable secondary amine. This can be used to introduce a fluorescent tag or a group that enhances ionization in mass spectrometry.

Table 5: Common Derivatization Reagents for Aldehydes and Their Advantages

| Reagent | Derivative | Advantages for Analysis |

|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | High volatility for GC, high sensitivity in ECD and MS. |

| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Strong chromophore for UV detection in HPLC, good ionization in ESI-MS. nih.gov |

Degradation Pathways and Environmental Fate of 2 Pyridin 3 Yl Acetaldehyde

Photochemical Degradation Mechanisms

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of pyridine-containing compounds in the atmosphere and sunlit surface waters. While specific photolysis studies on 2-(Pyridin-3-yl)acetaldehyde are not extensively documented, the degradation mechanisms can be inferred from studies on related pyridine (B92270) derivatives.

The pyridine ring itself is susceptible to photochemical reactions. One potential pathway involves the photo-oxidation of the nitrogen atom in the pyridine ring to form the corresponding Pyridine N-oxide . This transformation can alter the electronic properties of the molecule, potentially making it more susceptible to further degradation.

Another documented photochemical reaction for pyridines is the isomerization to various valence isomers, such as Dewar pyridine, upon absorption of UV light. While often transient, these isomers can undergo further reactions, including hydration in aqueous environments, leading to ring-opening products.

Furthermore, the presence of the acetaldehyde (B116499) side chain introduces additional photochemical possibilities. Aldehydes are known to be photochemically active and can undergo reactions such as photolysis to form radical species or photo-oxidation to the corresponding carboxylic acid, 3-Pyridineacetic acid . The interaction between the excited states of the pyridine ring and the acetaldehyde functional group could also lead to unique intramolecular reactions.

In atmospheric conditions, indirect photolysis mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) is expected to be a primary degradation mechanism. The rate of this degradation is dependent on the concentration of these radicals and the specific rate constant for their reaction with this compound. It is anticipated that •OH would readily attack both the pyridine ring and the aldehyde group.

A proposed, though not experimentally verified, photochemical degradation pathway for this compound could involve the initial formation of succinic acid, a product observed in the UV photolysis of pyridine itself. acs.org

Table 1: Potential Photochemical Degradation Reactions of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | Environmental Compartment |

| Photo-oxidation | This compound, UV light, O₂ | This compound N-oxide, 3-Pyridineacetic acid | Atmosphere, Surface Waters |

| Photoisomerization | This compound, UV light | Dewar pyridine derivatives | Atmosphere, Surface Waters |

| Indirect Photolysis | This compound, •OH radicals | Hydroxylated pyridines, Ring-opened products | Atmosphere, Surface Waters |

Biotransformation and Microbial Degradation Processes

Microbial degradation is a critical process in the removal of pyridine and its derivatives from soil and aquatic environments. tandfonline.comtandfonline.com Numerous bacterial strains have been identified that can utilize pyridine compounds as a sole source of carbon, nitrogen, and energy. tandfonline.com The biotransformation of this compound is likely to proceed through pathways analogous to those established for other substituted pyridines.

A common initial step in the aerobic biodegradation of pyridine derivatives is hydroxylation of the pyridine ring, often catalyzed by monooxygenase enzymes. tandfonline.com This enzymatic reaction incorporates an oxygen atom from water and results in the formation of hydroxypyridines. For this compound, this could lead to various hydroxylated intermediates. These hydroxylated pyridines are generally more susceptible to subsequent enzymatic ring cleavage.

Following hydroxylation, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates. These intermediates then enter central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide, water, and inorganic nitrogen. A complete catabolic pathway for pyridine in Arthrobacter sp. has been elucidated, showing its conversion to succinic acid through a series of enzymatic steps initiated by a monooxygenase. asm.orgnih.gov

The acetaldehyde side chain of this compound is also subject to microbial metabolism. It can be oxidized by aldehyde dehydrogenases to 3-Pyridineacetic acid or reduced by alcohol dehydrogenases to 2-(Pyridin-3-yl)ethanol . These transformations can occur prior to or concurrently with the degradation of the pyridine ring.

Under anaerobic conditions, the biodegradation of pyridine compounds is also possible, though generally slower and carried out by different microbial consortia. tandfonline.com These pathways often involve initial reductive steps. tandfonline.com

Table 2: Key Microbial Genera Involved in Pyridine Degradation

| Genus | Environment | Degradation Capability |

| Arthrobacter | Soil, Sludge | Utilizes pyridine as a sole carbon and nitrogen source. asm.org |

| Pseudomonas | Soil, Water | Degrades various pyridine derivatives, including pyridinecarboxylic acids. tandfonline.com |

| Nocardia | Soil | Capable of transforming pyridine and pyridine N-oxide. tandfonline.com |

| Bacillus | Soil | Involved in the oxidation of nicotinic acid (a pyridinecarboxylic acid). tandfonline.com |

| Rhodococcus | Soil | Known to degrade a range of aromatic compounds. |

Hydrolytic Stability and Pathways of Decomposition

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound will be influenced by the reactivity of its constituent functional groups, the pyridine ring and the aldehyde group, under varying pH conditions.

The pyridine ring is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, its stability may be reduced, although significant degradation through hydrolysis of the ring itself is not typically a primary environmental fate pathway.

The aldehyde functional group, on the other hand, can undergo reversible hydration in aqueous solutions to form a geminal diol. The position of this equilibrium is dependent on the electronic nature of the substituents. The electron-withdrawing nature of the pyridine ring may influence the extent of hydration of the acetaldehyde side chain. While hydration is a reversible process, the resulting geminal diol may have different reactivity and bioavailability compared to the parent aldehyde.

Table 3: Potential Hydrolytic Reactions of this compound

| Reaction Type | Condition | Product(s) | Significance |

| Hydration | Aqueous solution | 2-(Pyridin-3-yl)ethane-1,1-diol (gem-diol) | Reversible; affects physical and chemical properties. |

Oxidative and Reductive Degradation in Various Media

Oxidative and reductive processes are fundamental to the transformation of organic compounds in the environment. The susceptibility of this compound to these reactions depends on the redox conditions of the surrounding medium.

Oxidative Degradation:

In aerobic environments, such as oxygenated surface waters and soils, this compound can undergo oxidative degradation. The aldehyde group is readily oxidized to a carboxylic acid, yielding 3-Pyridineacetic acid . This transformation can be mediated by chemical oxidants present in the environment or by microbial enzymes.

The nitrogen atom in the pyridine ring is also a site for oxidation, leading to the formation of This compound N-oxide . wikipedia.org This N-oxidation can alter the compound's solubility, sorptive behavior, and susceptibility to further degradation. In some biological systems, pyridine derivatives can inhibit NADH oxidation. nih.gov

Reductive Degradation:

Under anaerobic or reducing conditions, such as in anoxic sediments or groundwater, this compound can undergo reduction. The aldehyde group can be reduced to a primary alcohol, forming 2-(Pyridin-3-yl)ethanol . This can be a microbial process or a chemical reduction.

The pyridine ring itself can also be reduced. Depending on the reducing agent and conditions, partial reduction can yield dihydropyridines or tetrahydropyridines. wikipedia.org Complete reduction (hydrogenation) of the pyridine ring results in the formation of a piperidine (B6355638) ring, which would yield 2-(Piperidin-3-yl)acetaldehyde . Birch reduction, for example, is a known method for the partial reduction of pyridines. wikipedia.org The reduction of pyridine to piperidine can also be achieved with reagents like samarium diiodide in the presence of water. clockss.org

Table 4: Potential Oxidative and Reductive Degradation Products

| Process | Reactant | Potential Product(s) | Environmental Condition |

| Oxidation | This compound | 3-Pyridineacetic acid | Aerobic/Oxidizing |

| Oxidation | This compound | This compound N-oxide | Aerobic/Oxidizing |

| Reduction | This compound | 2-(Pyridin-3-yl)ethanol | Anaerobic/Reducing |

| Reduction | This compound | 2-(Piperidin-3-yl)acetaldehyde | Strongly Reducing |

Q & A

Q. What safety protocols are essential for handling 2-(Pyridin-3-yl)acetaldehyde in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .

- Storage : Store in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or degradation. Ensure the storage area is well-ventilated .

- Spill Management : Absorb spills with inert materials (e.g., sand), place in a sealed container, and dispose via licensed hazardous waste services. Avoid aqueous cleanup to prevent unintended reactions .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Q. What synthetic routes are viable for preparing this compound?

Answer:

- Pyridine Functionalization : Start with 3-pyridinemethanol and oxidize selectively using MnO₂ or TEMPO/oxoammonium salts to preserve the aldehyde group .

- Cross-Coupling : Employ Suzuki-Miyaura coupling between 3-bromopyridine and vinyl acetaldehyde precursors, followed by ozonolysis to generate the aldehyde .

- Microwave-Assisted Synthesis : Optimize reaction time and temperature for condensation reactions (e.g., with glycine derivatives) to improve yield and reduce side products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. The pyridine ring’s electron-withdrawing effect increases aldehyde electrophilicity .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize transition states in aldol condensations or Schiff base formations .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., via NMR monitoring) to refine predictive accuracy .

Q. What strategies resolve contradictory stability data for this compound under varying storage conditions?

Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidation to 2-(Pyridin-3-yl)acetic acid) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation byproducts (e.g., pyridine derivatives) to clarify decomposition pathways .

- Risk Mitigation : Store samples under argon with molecular sieves to suppress moisture- or oxygen-driven degradation .

Q. How can X-ray crystallography elucidate the structural dynamics of this compound derivatives?

Answer:

- Crystallization Optimization : Co-crystallize the compound with thiourea or crown ethers to stabilize the aldehyde moiety for single-crystal growth .

- SHELX Refinement : Use SHELXL for high-resolution refinement; analyze bond lengths and angles to confirm tautomeric forms (e.g., enol vs. keto) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing patterns and stability .

Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound, given limited spectral data?

Answer:

- NMR Spectroscopy : Use -DEPT to distinguish aldehyde carbons (δ ~190–200 ppm) and -NOESY to confirm spatial proximity between pyridine and aldehyde protons .

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) to verify functional groups .

- Complementary MS : Employ ESI-MS in positive ion mode to detect [M+H]⁺ peaks and HRMS for exact mass confirmation .